2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features an indenyl group attached to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an indenyl derivative with a boronic ester. One common method involves the use of 2-(1H-inden-3-yl)acetic acid, which is first converted to its corresponding boronic ester through a reaction with a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The indenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonates can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted indenyl derivatives.
Scientific Research Applications
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals through its role in organic synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom can form stable complexes with various organic molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1H-inden-3-yl)-: Similar structure but with a hydroxyl group instead of a boron-containing dioxaborolane ring.
1-(1H-Inden-3-yl)naphthalene: Contains an indenyl group attached to a naphthalene ring.
Uniqueness
2-(1H-Inden-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other indenyl derivatives. This makes it particularly useful in cross-coupling reactions and other applications in organic synthesis.
Properties
Molecular Formula |
C15H19BO2 |
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Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-(3H-inden-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-10-9-11-7-5-6-8-12(11)13/h5-8,10H,9H2,1-4H3 |
InChI Key |
CKRFBZCUXUMFAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3=CC=CC=C23 |
Origin of Product |
United States |
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